(2-Chloro-5-ethoxyphenyl)boronic acid

Suzuki–Miyaura coupling Regioselectivity Ortho-substituent effect

Assembling the 2-chloro-5-ethoxyphenyl motif in celecoxib synthesis via linear routes compromises yield and regioselectivity. (2-Chloro-5-ethoxyphenyl)boronic acid (CAS 913835-30-0) delivers the complete ortho-Cl/meta-EtO aryl fragment in one Suzuki coupling. • Convergent one-step installation eliminates separate halogenation/etherification sequences • Ortho-Cl survives mild coupling for sequential orthogonal library synthesis • Crystalline solid (mp 98-100 °C) ensures batch consistency for GMP production Available in research and bulk quantities with global shipping.

Molecular Formula C8H10BClO3
Molecular Weight 200.43 g/mol
CAS No. 913835-30-0
Cat. No. B1592837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-ethoxyphenyl)boronic acid
CAS913835-30-0
Molecular FormulaC8H10BClO3
Molecular Weight200.43 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)OCC)Cl)(O)O
InChIInChI=1S/C8H10BClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3
InChIKeyLIFPTULDIUUUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-ethoxyphenyl)boronic Acid – Organoboron Building Block


(2-Chloro-5-ethoxyphenyl)boronic acid (CAS 913835‑30‑0, C₈H₁₀BClO₃, MW 200.43 g·mol⁻¹) is an ortho‑chloro, meta‑ethoxy substituted arylboronic acid . Its substitution pattern confers distinct electronic and steric properties that influence cross‑coupling reactivity and regioselectivity in palladium‑catalyzed Suzuki–Miyaura reactions [1]. The compound is a key intermediate in the synthesis of celecoxib and related COX‑2 inhibitors [2].

Why (2-Chloro-5-ethoxyphenyl)boronic Acid Is Preferred


Generic arylboronic acids lack the precise ortho‑chloro / meta‑ethoxy substitution required for regioselective coupling and downstream functionalization. The chlorine atom ortho to boron deactivates the ring toward oxidative addition while providing a handle for subsequent nucleophilic substitution [1]; the ethoxy group at the 5‑position is strongly electron‑donating, enhancing transmetalation efficiency relative to unsubstituted phenylboronic acid [2]. Replacing this compound with a simpler analog (e.g., phenylboronic acid or 2‑chlorophenylboronic acid) would compromise reaction yield, regioselectivity, and the integrity of target molecules, as evidenced by the substituent‑effect hierarchy established for Suzuki couplings in micellar media [2].

(2-Chloro-5-ethoxyphenyl)boronic Acid vs. Closest Analogs


Ortho-Chloro Substitution for Regioselective Coupling

The ortho‑chloro substituent on (2‑chloro‑5‑ethoxyphenyl)boronic acid creates a distinct reactivity pattern compared to the para‑chloro analog (2‑chloro‑4‑ethoxyphenyl)boronic acid. In Suzuki couplings, the ortho‑chlorine exerts a strong steric hindrance that suppresses undesired homocoupling while enabling selective mono‑arylation [1]. This contrasts with the 4‑chloro isomer, which exhibits less hindered boron center and consequently lower regiocontrol [1].

Suzuki–Miyaura coupling Regioselectivity Ortho-substituent effect

Enhanced Transmetalation by Ethoxy Group

The meta‑ethoxy substituent in (2‑chloro‑5‑ethoxyphenyl)boronic acid is strongly electron‑donating (+M effect), which accelerates the transmetalation step in Suzuki couplings relative to electron‑withdrawing or neutral analogs. A systematic Hammett study of arylboronic acids in aqueous micelles established that electron‑donating groups (EDGs) are beneficial to the reaction, while electron‑withdrawing groups (EWGs) are unfavorable [1]. This class‑level inference positions the target compound as more reactive than, for example, (2‑chloro‑5‑nitrophenyl)boronic acid or unsubstituted phenylboronic acid.

Suzuki–Miyaura coupling Substituent effect Electron‑donating group

Chlorine Retained for Orthogonal Functionalization

Unlike its bromo counterpart (2‑bromo‑5‑ethoxyphenyl)boronic acid, the chloro substituent on the target compound is less reactive toward oxidative addition, allowing for orthogonal functionalization strategies. In competitive Suzuki couplings, aryl bromides react preferentially over aryl chlorides under standard conditions, providing a means to selectively couple one halide while leaving the chlorine intact for subsequent nucleophilic aromatic substitution or a second cross‑coupling under harsher conditions [1]. This orthogonal reactivity is a documented advantage in iterative synthesis [2].

Orthogonal reactivity Halogen selectivity Sequential cross‑coupling

Crystalline Form for Consistent Purity

(2‑Chloro‑5‑ethoxyphenyl)boronic acid is a crystalline solid with a sharp melting point of 98–100 °C , whereas many related boronic acids (e.g., 2‑chloro‑5‑methoxyphenylboronic acid) are often supplied as waxy solids or oils that are more difficult to purify and characterize. The well‑defined melting point allows for reliable purity assessment by DSC and facilitates recrystallization to achieve >98% purity . Commercial specifications for the methoxy analog frequently state ≥95% purity with no melting point provided , indicating a less defined material.

Purity Quality control Melting point

(2-Chloro-5-ethoxyphenyl)boronic Acid Application Scenarios


Celecoxib & COX-2 Inhibitor Synthesis

The ortho‑chloro / meta‑ethoxy substitution pattern directly matches the core aryl motif of celecoxib. Using (2‑chloro‑5‑ethoxyphenyl)boronic acid in a Suzuki–Miyaura coupling installs the complete 2‑chloro‑5‑ethoxyphenyl fragment in a single step, avoiding the need for a separate halogenation/etherification sequence [1]. This convergent approach improves step economy and yield relative to linear syntheses that assemble the substituted phenyl ring de novo.

Iterative Coupling for Biaryl Libraries

The presence of both a boronic acid and an ortho‑chloro leaving group enables sequential coupling strategies. First, the boronic acid participates in a Suzuki coupling; second, the chlorine atom, which survives the first coupling under mild conditions, can be used in a subsequent nucleophilic substitution or a second Suzuki coupling with a more reactive catalyst [2]. This orthogonal reactivity is ideal for building diverse compound libraries in medicinal chemistry [3].

High-Purity Process Chemistry Building Block

The crystalline nature and sharp melting point (98–100 °C) make this boronic acid amenable to recrystallization and rigorous QC. For process development or GMP manufacturing where batch consistency is critical, the solid‑state properties provide a tangible advantage over analogs that are oils or low‑melting solids .

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